![molecular formula C12H9N3O B2498494 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL CAS No. 1318629-63-8](/img/structure/B2498494.png)
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL” is a chemical compound with the IUPAC name 7-phenylpyrrolo[2,1-f][1,2,4]triazin-2(1H)-one . It has a molecular weight of 211.22 .
Synthesis Analysis
The synthesis of “7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL” involves several steps. The synthetic methods towards the title compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .
Molecular Structure Analysis
The molecular structure of “7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL” is represented by the linear formula C12H9N3O . The InChI code for this compound is 1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) .
Physical And Chemical Properties Analysis
“7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL” is a pale-yellow to yellow-brown solid . The storage temperature for this compound is 2-8°C .
Scientific Research Applications
- 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL serves as a promising scaffold for developing kinase inhibitors. Researchers have synthesized derivatives of this compound to target specific kinases involved in cellular signaling pathways . These inhibitors play a crucial role in cancer therapy, inflammation modulation, and other diseases.
- Studies have shown that 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL derivatives exhibit anti-cancer properties. For instance, certain compounds derived from this scaffold demonstrated approximately tenfold greater cytotoxicity against prostate cancer cells compared to breast cancer cells . Further exploration of these derivatives may lead to novel cancer treatments.
Kinase Inhibitors
Anti-Cancer Activity
Safety and Hazards
Mechanism of Action
Target of Action
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets . It has been found to be active against a wide range of biological targets, including Eg5 inhibitors , VEGFR-2 inhibitors , anticancer agents as dual inhibitors of c-Met/VEGFR-2 , EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line , anaplastic lymphoma kinase (ALK) inhibitor , IGF-1R and IR kinase inhibitor , pan-Aurora kinase inhibitor , EGFR and HER2 protein tyrosine dual inhibitor , and hedgehog (Hh) signaling pathway inhibitor .
Mode of Action
For example, as an EGFR inhibitor, it can slow cellular proliferation of the human colon tumor cell line .
Biochemical Pathways
The compound affects various biochemical pathways depending on the target it interacts with. For instance, as an inhibitor of the hedgehog (Hh) signaling pathway, it can potentially disrupt the pathway, leading to downstream effects .
Pharmacokinetics
It is known that c-nucleosides, which include this compound, have shown enhanced metabolism and pharmacokinetic properties compared to the n-nucleosides mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The molecular and cellular effects of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL’s action depend on the specific target and the biological context. For example, as an anticancer agent, it can inhibit the growth of cancer cells by interacting with specific targets .
properties
IUPAC Name |
7-phenyl-1H-pyrrolo[2,1-f][1,2,4]triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBNBMUFXLIODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3N2NC(=O)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.